An In-depth Technical Guide to 4'-(1-Pyrrolidino)acetophenone
An In-depth Technical Guide to 4'-(1-Pyrrolidino)acetophenone
CAS Number: 21557-09-5
This technical guide provides a comprehensive overview of 4'-(1-Pyrrolidino)acetophenone, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's physicochemical properties, outlines experimental protocols for its synthesis and application, and discusses its potential biological significance.
Chemical and Physical Properties
4'-(1-Pyrrolidino)acetophenone is a solid organic compound characterized by an acetophenone core substituted with a pyrrolidine ring at the para position. This structure imparts specific chemical reactivity and physical characteristics that are valuable in organic synthesis.
Table 1: Physicochemical Properties of 4'-(1-Pyrrolidino)acetophenone
| Property | Value | Source(s) |
| CAS Number | 21557-09-5 | [1][] |
| Molecular Formula | C₁₂H₁₅NO | [1][] |
| Molecular Weight | 189.25 g/mol | [1][] |
| Appearance | Yellow solid | [] |
| Melting Point | 129-131 °C | [] |
| Boiling Point (Predicted) | 342.7 ± 25.0 °C | [] |
| Density (Predicted) | 1.078 ± 0.06 g/cm³ | [] |
| pKa (Predicted) | 2.71 ± 0.40 | [] |
| InChI Key | WNRFELFKDNNURJ-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The primary route for synthesizing 4'-(1-Pyrrolidino)acetophenone is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a good leaving group, such as a halogen, from the para position of an acetophenone derivative by pyrrolidine. A common and effective precursor for this synthesis is 4'-fluoroacetophenone, where the highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack.
Synthesis of 4'-(1-Pyrrolidino)acetophenone via Nucleophilic Aromatic Substitution
This protocol describes a general method for the synthesis of 4'-(1-Pyrrolidino)acetophenone from 4'-fluoroacetophenone and pyrrolidine.
Experimental Protocol:
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Materials:
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4'-Fluoroacetophenone
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Pyrrolidine (2-3 equivalents)
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Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)
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Dimethyl sulfoxide (DMSO) or another polar aprotic solvent
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Standard glassware for extraction and filtration
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Procedure:
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To a round-bottom flask, add 4'-fluoroacetophenone (1 equivalent), potassium carbonate (2-3 equivalents), and a suitable volume of DMSO to ensure all reactants are dissolved upon heating.
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Add pyrrolidine (2-3 equivalents) to the mixture.
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Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
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Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a larger beaker containing deionized water. This will precipitate the crude product.
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Extract the aqueous mixture three times with ethyl acetate.
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Combine the organic layers in a separatory funnel and wash with deionized water, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4'-(1-Pyrrolidino)acetophenone.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Caption: Synthetic workflow for 4'-(1-Pyrrolidino)acetophenone.
Applications in Synthesis: The Claisen-Schmidt Condensation
4'-(1-Pyrrolidino)acetophenone is a valuable precursor for the synthesis of more complex molecules, particularly chalcones. Chalcones are α,β-unsaturated ketones that form the core of many biologically active compounds. They are typically synthesized via a Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde and a ketone.
Synthesis of a Pyrrolidinyl-Chalcone Derivative
This protocol outlines the synthesis of a chalcone derivative from 4'-(1-Pyrrolidino)acetophenone and a suitable aromatic aldehyde (e.g., benzaldehyde).
Experimental Protocol:
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Materials:
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4'-(1-Pyrrolidino)acetophenone
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Aromatic aldehyde (e.g., Benzaldehyde) (1 equivalent)
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Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
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Ethanol
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Deionized water
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Mortar and pestle (for solvent-free method) or round-bottom flask with stirrer
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Büchner funnel and filter paper
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Procedure (Solvent-based):
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Dissolve 4'-(1-Pyrrolidino)acetophenone (1 equivalent) in ethanol in a round-bottom flask.
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Add the aromatic aldehyde (1 equivalent) to the solution.
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Slowly add an aqueous solution of NaOH or KOH while stirring vigorously at room temperature.
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Continue stirring for several hours until a precipitate forms. The reaction progress can be monitored by TLC.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the product with cold water to remove any remaining base.
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The crude chalcone can be purified by recrystallization from ethanol.
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Caption: Workflow for the synthesis of a chalcone derivative.
Biological Context and Potential Applications
While specific biological activities for 4'-(1-Pyrrolidino)acetophenone are not extensively documented in publicly available literature, the structural motifs it contains—the acetophenone core and the pyrrolidine ring—are present in numerous biologically active molecules.
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Acetophenone Derivatives: The acetophenone scaffold is found in a wide range of natural and synthetic compounds that exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. They are important precursors in the synthesis of many pharmaceuticals.
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Pyrrolidine Ring: The pyrrolidine ring is a key structural component in many natural products and synthetic drugs. Its presence can influence a molecule's polarity, solubility, and ability to interact with biological targets. The pyrrolidine scaffold is found in compounds with a vast array of biological activities, including anticancer and anti-inflammatory properties.
Given the pharmacologically significant nature of both its constituent parts, 4'-(1-Pyrrolidino)acetophenone serves as a valuable building block in medicinal chemistry for the generation of novel compounds with potential therapeutic applications. Its primary role is as an intermediate in the synthesis of more complex molecules, such as the chalcones mentioned previously, which are then screened for biological activity.
Safety and Handling
4'-(1-Pyrrolidino)acetophenone should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.
Table 2: Hazard and Precautionary Statements
| Hazard Statements | Precautionary Statements |
| H315: Causes skin irritation.[] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[] |
| H319: Causes serious eye irritation.[] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[] |
| H335: May cause respiratory irritation.[] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[] |
| P405: Store locked up.[] |
It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. For full safety information, consult the Safety Data Sheet (SDS) from the supplier.
